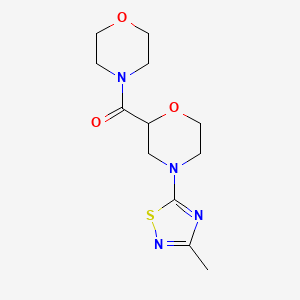![molecular formula C14H18N4O2S B12265922 2-[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]pyridine-3-carbonitrile](/img/structure/B12265922.png)
2-[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]pyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]pyridine-3-carbonitrile is a complex organic compound that features a unique combination of functional groups, including a cyclopropanesulfonyl group, a diazepane ring, and a pyridine ring with a carbonitrile substituent
Métodos De Preparación
The synthesis of 2-[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]pyridine-3-carbonitrile can be achieved through a multi-step process involving several key reactions:
Formation of the Diazepane Ring: The diazepane ring can be synthesized through the cyclization of appropriate amine precursors under controlled conditions.
Introduction of the Cyclopropanesulfonyl Group: This step involves the sulfonylation of the diazepane ring using cyclopropanesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Pyridine Ring: The pyridine ring with a carbonitrile substituent can be introduced through a nucleophilic substitution reaction, where the diazepane derivative reacts with a suitable pyridine precursor.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Análisis De Reacciones Químicas
2-[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, which may reduce the carbonitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, where halogenated derivatives can be formed.
Hydrolysis: The carbonitrile group can be hydrolyzed under acidic or basic conditions to yield carboxylic acids or amides.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides.
Aplicaciones Científicas De Investigación
2-[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]pyridine-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing inhibitors or modulators of specific biological targets.
Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers or nanomaterials, due to its functional groups that allow for further chemical modifications.
Biological Studies: The compound can be used as a probe or ligand in biological studies to investigate the interactions with proteins, enzymes, or receptors.
Mecanismo De Acción
The mechanism of action of 2-[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]pyridine-3-carbonitrile depends on its specific application. In medicinal chemistry, the compound may act by binding to a specific molecular target, such as an enzyme or receptor, thereby modulating its activity. The cyclopropanesulfonyl group and the diazepane ring may play crucial roles in the binding affinity and specificity of the compound.
Comparación Con Compuestos Similares
2-[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]pyridine-3-carbonitrile can be compared with other similar compounds, such as:
2-[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]quinoline: This compound features a quinoline ring instead of a pyridine ring, which may result in different biological activities and chemical properties.
2-[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]acetamide: This compound has an acetamide group instead of a carbonitrile group, which may affect its reactivity and applications.
2-amino-4,6-diphenyl-pyridine-3-carbonitrile:
The uniqueness of this compound lies in its combination of functional groups, which provide a versatile platform for various chemical modifications and applications.
Propiedades
Fórmula molecular |
C14H18N4O2S |
|---|---|
Peso molecular |
306.39 g/mol |
Nombre IUPAC |
2-(4-cyclopropylsulfonyl-1,4-diazepan-1-yl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C14H18N4O2S/c15-11-12-3-1-6-16-14(12)17-7-2-8-18(10-9-17)21(19,20)13-4-5-13/h1,3,6,13H,2,4-5,7-10H2 |
Clave InChI |
PDYOZZURSXJNMF-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN(C1)S(=O)(=O)C2CC2)C3=C(C=CC=N3)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[3-(Morpholine-4-carbonyl)piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B12265840.png)
![N-methyl-N-{1-[(oxan-4-yl)methyl]piperidin-4-yl}pyridin-2-amine](/img/structure/B12265843.png)
![N-(3,5-dimethoxyphenyl)-5-[4-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrole-1-carboxamide](/img/structure/B12265851.png)

![4-{1-[2-(Cyclopentylsulfanyl)acetyl]azetidin-3-yl}piperazin-2-one](/img/structure/B12265867.png)
![2-ethoxy-5-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}pyridine](/img/structure/B12265875.png)
![5-Fluoro-2-({1-[(3-methylthiophen-2-yl)methyl]pyrrolidin-3-yl}methoxy)pyridine](/img/structure/B12265881.png)
![4-[4-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B12265889.png)
![2-(1-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}-octahydropyrrolo[2,3-c]pyrrol-5-yl)-4-(trifluoromethyl)pyridine](/img/structure/B12265895.png)
![5-chloro-N-methyl-N-(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)pyrimidin-2-amine](/img/structure/B12265900.png)
![2-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-1-(4-phenylpiperazin-1-yl)ethan-1-one](/img/structure/B12265904.png)
![3-(2,5-dimethoxyphenyl)-1-methyl-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B12265910.png)
![N-[1-(2-chlorobenzoyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine](/img/structure/B12265917.png)
![5-chloro-N-methyl-N-(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-4-yl)pyrimidin-2-amine](/img/structure/B12265925.png)
